(4-(2-Fluorophenyl)piperazinyl)-N-(4-(trifluoromethoxy)phenyl)formamide
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Overview
Description
(4-(2-Fluorophenyl)piperazinyl)-N-(4-(trifluoromethoxy)phenyl)formamide is a complex organic compound known for its unique chemical properties and potential applications in various scientific fields. This compound features a piperazine ring substituted with a fluorophenyl group and a formamide moiety attached to a trifluoromethoxyphenyl group. Its structure imparts significant chemical stability and reactivity, making it a subject of interest in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2-Fluorophenyl)piperazinyl)-N-(4-(trifluoromethoxy)phenyl)formamide typically involves multiple steps:
Formation of the Piperazine Ring: The initial step often involves the synthesis of the piperazine ring, which can be achieved through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Substitution with Fluorophenyl Group: The piperazine ring is then substituted with a 2-fluorophenyl group. This can be done via nucleophilic aromatic substitution, where the piperazine acts as a nucleophile attacking a fluorobenzene derivative.
Attachment of the Formamide Moiety: The final step involves the formation of the formamide linkage. This is typically achieved by reacting the substituted piperazine with a formylating agent such as formic acid or formamide in the presence of a dehydrating agent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors where each step of the synthesis is carried out sequentially.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.
Purification: Employing techniques such as recrystallization, chromatography, and distillation to achieve high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(4-(2-Fluorophenyl)piperazinyl)-N-(4-(trifluoromethoxy)phenyl)formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated aromatic compounds in the presence of a base or acid catalyst.
Major Products
Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction Products: Reduced amine derivatives with hydrogenated functional groups.
Substitution Products: Various substituted aromatic compounds depending on the substituents used.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in metal-catalyzed reactions, enhancing the reactivity and selectivity of catalytic processes.
Material Science: Its unique structure makes it suitable for the development of advanced materials with specific electronic and optical properties.
Biology and Medicine
Pharmacology: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders due to its piperazine core.
Biological Probes: It can be used as a probe in biochemical assays to study receptor-ligand interactions.
Industry
Agrochemicals: The compound’s derivatives are explored for use in agrochemicals, providing pest control solutions with improved efficacy.
Polymers: It is used in the synthesis of polymers with enhanced thermal and mechanical properties.
Mechanism of Action
The mechanism by which (4-(2-Fluorophenyl)piperazinyl)-N-(4-(trifluoromethoxy)phenyl)formamide exerts its effects involves:
Molecular Targets: The compound interacts with specific receptors or enzymes, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including neurotransmitter signaling and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
(4-(2-Fluorophenyl)piperazinyl)-N-(4-methoxyphenyl)formamide: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
(4-(2-Fluorophenyl)piperazinyl)-N-(4-chlorophenyl)formamide: Contains a chlorophenyl group instead of a trifluoromethoxy group.
Uniqueness
Chemical Stability: The trifluoromethoxy group imparts greater chemical stability compared to methoxy or chlorophenyl derivatives.
Reactivity: Enhanced reactivity in substitution reactions due to the electron-withdrawing nature of the trifluoromethoxy group.
Biological Activity: Potentially different pharmacological profiles due to variations in electronic and steric effects.
This detailed overview provides a comprehensive understanding of (4-(2-Fluorophenyl)piperazinyl)-N-(4-(trifluoromethoxy)phenyl)formamide, highlighting its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
4-(2-fluorophenyl)-N-[4-(trifluoromethoxy)phenyl]piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F4N3O2/c19-15-3-1-2-4-16(15)24-9-11-25(12-10-24)17(26)23-13-5-7-14(8-6-13)27-18(20,21)22/h1-8H,9-12H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDJPUHASHBVFMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)NC3=CC=C(C=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F4N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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